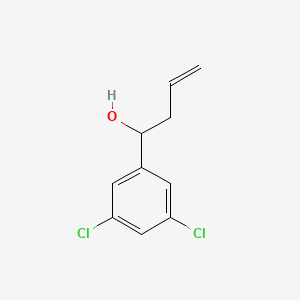

1-(3,5-Dichlorophenyl)but-3-en-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)but-3-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h2,4-6,10,13H,1,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHUTOSDFMPDOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC(=CC(=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601264344 | |

| Record name | 3,5-Dichloro-α-2-propen-1-ylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601264344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842123-75-5 | |

| Record name | 3,5-Dichloro-α-2-propen-1-ylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842123-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-α-2-propen-1-ylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601264344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 1 3,5 Dichlorophenyl but 3 En 1 Ol

Retrosynthetic Analysis of the Target Molecule

Retrosynthetic analysis is a technique that involves mentally breaking down a target molecule into simpler, commercially available precursors. amazonaws.com This process helps in designing a logical and efficient synthetic route.

Identification of Key Disconnections and Synthons

The most logical retrosynthetic disconnection for 1-(3,5-dichlorophenyl)but-3-en-1-ol is the carbon-carbon bond between the alcohol-bearing carbon (C1) and the adjacent carbon of the butenyl group (C2). This disconnection corresponds to well-established and reliable chemical reactions. amazonaws.com

This primary disconnection breaks the target molecule into two fundamental building blocks, known as synthons.

An electrophilic synthon: a 3,5-dichlorobenzoyl cation equivalent.

A nucleophilic synthon: an allyl anion equivalent.

The corresponding real-world chemical equivalents, or reagents, for these synthons are:

3,5-Dichlorobenzaldehyde (B167965) : This aldehyde serves as the electrophilic component, with the carbonyl carbon being the site of nucleophilic attack.

Allylmagnesium bromide (or chloride) : This Grignard reagent is a common and effective source of the nucleophilic allyl group. sigmaaldrich.com

A secondary disconnection can be identified at the carbon-oxygen bond of the alcohol functional group. This disconnection suggests the formation of the alcohol from a corresponding ketone via reduction.

Functional Group Interconversions (FGIs) and Additions (FGAs) in Retrosynthesis

Functional Group Addition (FGA) is also central to the retrosynthesis. The addition of the allyl group to the aldehyde precursor is a prime example of an FGA. This key step constructs the carbon skeleton of the target molecule.

Exploitation of Molecular Symmetry in Synthetic Planning

The presence of symmetry in a molecule can significantly simplify its synthesis. nsf.gov The 3,5-dichlorophenyl group in the target molecule possesses a C2 axis of symmetry. This inherent symmetry in the starting material, 3,5-dichlorobenzaldehyde, means there is no issue of regioselectivity concerning the positions of the chlorine atoms. This avoids the formation of unwanted isomers that could arise if the substituents were, for example, in the 3,4-positions, which would complicate the synthesis and purification processes.

Direct Synthesis Approaches

Direct synthesis focuses on the forward reaction sequence to build the target molecule from its precursors.

Carbon-Carbon Bond Formation Strategies

The creation of new carbon-carbon bonds is a cornerstone of organic synthesis. For this compound, the most direct strategy involves the reaction of an organometallic reagent with an aldehyde.

The Grignard reaction is a powerful and widely used method for forming carbon-carbon bonds. sigmaaldrich.com It involves the addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of an aldehyde or ketone. sigmaaldrich.com

In the synthesis of this compound, the specific Grignard reaction involves the addition of allylmagnesium bromide to 3,5-dichlorobenzaldehyde. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the highly reactive Grignard reagent from being quenched by acidic protons from water. mnstate.edu

The mechanism proceeds via the nucleophilic attack of the carbanionic center of the allylmagnesium bromide on the electrophilic carbonyl carbon of 3,5-dichlorobenzaldehyde. This forms a magnesium alkoxide intermediate. Subsequent workup with a mild acid (e.g., aqueous ammonium (B1175870) chloride solution) protonates the alkoxide to yield the final product, this compound.

Table 1: Synthesis of this compound via Grignard Reaction

| Reactant 1 | Reactant 2 | Solvent | Product |

| 3,5-Dichlorobenzaldehyde | Allylmagnesium bromide | Tetrahydrofuran (THF) or Diethyl ether | This compound |

Allylation Reactions Employing Organometallic Reagents

A primary and straightforward method for the synthesis of this compound involves the allylation of 3,5-dichlorobenzaldehyde using organometallic reagents. The Grignard reaction, utilizing allylmagnesium bromide, is a classic and effective approach for this transformation.

In a typical procedure, allylmagnesium bromide is prepared in situ by reacting magnesium turnings with allyl bromide in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). Subsequently, a solution of 3,5-dichlorobenzaldehyde in the same solvent is added to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction. The nucleophilic allyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. The reaction mixture is then quenched with an aqueous acidic solution, such as ammonium chloride, to protonate the resulting alkoxide and yield the desired racemic this compound.

Table 1: Illustrative Grignard Reaction for the Synthesis of this compound

| Step | Reagents and Conditions | Purpose |

| 1 | Magnesium, Allyl Bromide, Anhydrous Ether | Formation of Allylmagnesium Bromide |

| 2 | 3,5-Dichlorobenzaldehyde, Anhydrous Ether, 0 °C to rt | Nucleophilic addition of the Grignard reagent to the aldehyde |

| 3 | Aqueous NH₄Cl or dilute HCl | Workup to protonate the alkoxide and isolate the alcohol |

While this method is efficient for producing the racemic alcohol, it does not offer stereocontrol.

Stereoselective and Enantioselective Synthesis

To obtain enantiomerically enriched or pure this compound, various stereoselective and enantioselective synthetic methods can be employed. These strategies are crucial for applications where a specific stereoisomer is required.

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral homoallylic alcohols. This approach involves the use of a chiral catalyst to influence the stereochemical outcome of the allylation reaction.

One prominent strategy is the catalytic asymmetric allylation of aldehydes. For instance, a chiral catalytic complex, prepared in situ from an indium triflate (In(OTf)₃) and a chiral PYBOX (pyranobis(oxazoline)) ligand, can catalyze the reaction between allyltributylstannane (B1265786) and an aldehyde. organic-chemistry.org Applying this to 3,5-dichlorobenzaldehyde would be expected to yield this compound with a significant enantiomeric excess. organic-chemistry.org The specific enantiomer obtained would depend on the chirality of the PYBOX ligand used.

Another approach involves the use of chiral phosphoric acids as catalysts for the enantioselective addition of allylboronates to aldehydes. nih.govnih.gov The stereochemical outcome can be controlled by pairing the chirality of the boron reagent with the appropriate enantiomer of the chiral phosphoric acid catalyst. nih.gov This method allows for the selective synthesis of different stereoisomers of the homoallylic alcohol. nih.gov

Table 2: Examples of Catalytic Systems for Asymmetric Allylation

| Catalytic System | Allyl Source | Aldehyde | Expected Outcome |

| In(OTf)₃ / Chiral PYBOX | Allyltributylstannane | 3,5-Dichlorobenzaldehyde | Enantiomerically enriched this compound |

| Chiral Phosphoric Acid | Allylboronate | 3,5-Dichlorobenzaldehyde | Enantiomerically enriched this compound |

| Pd₂(dba)₃ / Chiral Ligand (e.g., tert-butylPHOX) | Allylic carbonates | 3,5-Dichlorobenzaldehyde | Enantiomerically enriched this compound |

When the substrate already contains a chiral center, diastereoselective reactions can be used to control the formation of a new stereocenter. While this compound itself does not have a pre-existing stereocenter in its achiral precursors, diastereoselective methods become relevant in more complex syntheses where a chiral auxiliary is used or when a substituted allyl nucleophile is employed.

For example, the addition of a chiral allylmetal reagent to 3,5-dichlorobenzaldehyde can lead to the diastereoselective formation of the corresponding homoallylic alcohol. The stereochemical outcome is often dictated by the geometry of the six-membered ring transition state, as described by models such as the Zimmerman-Traxler model.

Chiral Pool Synthesis: This strategy involves the use of readily available, enantiomerically pure natural products as starting materials. While a direct chiral pool precursor for this compound is not immediately obvious, it is conceivable that a chiral building block could be elaborated through a series of reactions to yield the target compound.

Resolution Strategies: When a racemic mixture of this compound is synthesized, chiral resolution can be employed to separate the enantiomers.

Enzymatic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols. nih.govmdpi.comnih.gov The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. For example, treating racemic this compound with an acyl donor (e.g., vinyl acetate) in the presence of a lipase (B570770) such as Candida antarctica lipase B (CALB) could lead to the formation of the acetate (B1210297) ester of one enantiomer, which can then be separated from the unreacted alcohol enantiomer by chromatography. nih.govmdpi.comnih.gov

Chromatographic Resolution: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. researchgate.netnih.govnih.govmdpi.com For this compound, a CSP such as cellulose (B213188) tris(3,5-dichlorophenylcarbamate) could be effective, given its utility in resolving a wide range of chiral compounds, including those with aromatic groups. researchgate.netnih.govnih.gov

Table 3: Potential Resolution Strategies for this compound

| Method | Principle | Key Reagents/Materials |

| Enzymatic Kinetic Resolution | Selective enzymatic acylation of one enantiomer | Lipase (e.g., CALB), Acyl donor (e.g., vinyl acetate) |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase | Chiral column (e.g., cellulose tris(3,5-dichlorophenylcarbamate)) |

Hydrogenation and Reduction Strategies for Olefinic and Carbonyl Precursors

An alternative approach to this compound involves the selective reduction of a suitable precursor. A key precursor for this strategy is 1-(3,5-dichlorophenyl)but-3-en-1-one, which is an α,β-unsaturated ketone (a chalcone (B49325) analogue).

The selective reduction of the carbonyl group in the presence of the carbon-carbon double bond can be achieved using specific reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose, often in the presence of a Lewis acid such as cerium(III) chloride (the Luche reduction). shimadzu.comrsc.org This method is known to favor the 1,2-reduction of enones, yielding the corresponding allylic alcohol.

The reaction would involve treating 1-(3,5-dichlorophenyl)but-3-en-1-one with NaBH₄ in a suitable solvent like methanol (B129727) or ethanol (B145695) at a controlled temperature. The use of CeCl₃ can enhance the selectivity for the desired allylic alcohol over the saturated ketone.

Table 4: Reduction of 1-(3,5-Dichlorophenyl)but-3-en-1-one

| Precursor | Reducing Agent | Expected Product |

| 1-(3,5-Dichlorophenyl)but-3-en-1-one | NaBH₄ / CeCl₃ (Luche Reduction) | This compound |

Alternative Synthetic Routes and Convergent Strategies

Convergent synthesis offers an efficient route to complex molecules by preparing different fragments of the molecule separately and then coupling them together in the later stages of the synthesis. For this compound, a convergent approach could involve the coupling of a 3,5-dichlorophenyl-containing fragment with a four-carbon butenyl fragment.

One such strategy could be a palladium-catalyzed cross-coupling reaction. For example, a reaction between a 3,5-dichlorophenyl organometallic reagent (e.g., a boronic acid or a Grignard reagent) and an electrophilic C4-building block containing the but-3-en-1-ol skeleton could be envisioned.

More advanced convergent strategies for homoallylic alcohols involve the merger of several catalytic processes. nih.gov For instance, a catalytic cross-metathesis could be used to generate a functionalized allylboronate, which is then used in a subsequent catalytic asymmetric allylation of 3,5-dichlorobenzaldehyde. nih.gov This approach allows for high efficiency and stereocontrol in the synthesis of complex homoallylic alcohols. nih.gov

Multi-Component Reactions (MCRs) Incorporating Dichlorophenyl and Butenol (B1619263) Fragments

Multi-component reactions are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. researchtrends.netnih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.govnih.gov Common examples of MCRs include the Hantzsch pyridine (B92270) synthesis, the Biginelli reaction, and the Ugi reaction. researchtrends.net

Despite the potential of MCRs to construct molecules like This compound by combining a dichlorophenyl-containing starting material, a source for the butenol fragment, and potentially a third or fourth component, a diligent search of chemical databases and literature yields no specific examples of such a reaction being successfully applied to this target. The required precursors would likely be 3,5-dichlorobenzaldehyde and an appropriate allyl-metal reagent, which are more conventionally employed in two-component additions. The development of a novel MCR to access this specific homoallylic alcohol has not been reported.

Chemical Reactivity, Transformation Pathways, and Derivatization Strategies

Reactions Involving the Hydroxyl Group

The hydroxyl group is a cornerstone of the molecule's reactivity, participating in protection schemes, oxidation to carbonyls, and serving as a potential leaving group in substitution reactions.

In multi-step syntheses, the protection of the hydroxyl group in 1-(3,5-dichlorophenyl)but-3-en-1-ol is often a necessary strategy to prevent unwanted side reactions. This is typically achieved through esterification or etherification.

Esterification: The conversion of the alcohol to an ester is a common protection method. Reagents such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine (B92270) or triethylamine, can be used to form the corresponding acetate (B1210297) ester. The choice of acylating agent can be tailored to modulate the stability of the protecting group.

| Protecting Group | Reagents | Deprotection Conditions |

| Acetyl (Ac) | Acetyl chloride, Pyridine | Mild base (e.g., K2CO3, MeOH) or acid |

| Benzoyl (Bz) | Benzoyl chloride, Pyridine | Stronger base (e.g., NaOH) or acid |

| Pivaloyl (Piv) | Pivaloyl chloride, Pyridine | Strong base (e.g., t-BuOK) |

Etherification: The formation of an ether provides a more robust protecting group, stable to a wider range of reaction conditions. Silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBS) ether, are frequently employed due to their ease of installation and selective removal. The reaction typically involves treating the alcohol with a silyl chloride (e.g., TBSCl) in the presence of a base like imidazole. Another common ether protecting group is the tetrahydropyranyl (THP) group, formed by reacting the alcohol with dihydropyran under acidic catalysis.

| Protecting Group | Reagents | Deprotection Conditions |

| tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole, DMF | Fluoride source (e.g., TBAF) or acid |

| Tetrahydropyranyl (THP) | Dihydropyran, p-TsOH | Aqueous acid (e.g., HCl) |

Oxidation of the secondary alcohol in this compound leads to the formation of the corresponding α,β-unsaturated ketone, 1-(3,5-dichlorophenyl)but-3-en-1-one. A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the desired reaction conditions and scale.

Commonly used oxidants include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC). These reagents are typically used in stoichiometric amounts in chlorinated solvents such as dichloromethane (B109758) (CH2Cl2). Milder, non-chromium-based methods, such as the Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) or the Dess-Martin periodinane (DMP) oxidation, are also effective and often preferred to avoid the toxicity of chromium.

| Oxidizing Agent | Typical Conditions | Product |

| Pyridinium Chlorochromate (PCC) | CH2Cl2, room temperature | 1-(3,5-Dichlorophenyl)but-3-en-1-one |

| Dess-Martin Periodinane (DMP) | CH2Cl2, room temperature | 1-(3,5-Dichlorophenyl)but-3-en-1-one |

| Swern Oxidation | (COCl)2, DMSO, Et3N, -78 °C to rt | 1-(3,5-Dichlorophenyl)but-3-en-1-one |

The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. However, due to the allylic nature of the alcohol, both direct (SN2) and allylic rearrangement (SN2') pathways are possible. The regioselectivity of the substitution is influenced by the nature of the nucleophile, the solvent, and the specific leaving group. For instance, reaction with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) would be expected to yield the corresponding allylic halides, which are valuable precursors for further functionalization.

Reactions of the Olefinic Double Bond

The terminal double bond in this compound is susceptible to a range of reactions, most notably electrophilic additions and cycloadditions.

The electron-rich π-bond of the alkene readily undergoes addition reactions with electrophiles.

Halogenation: The addition of halogens like bromine (Br2) or chlorine (Cl2) across the double bond would result in the formation of a dihalogenated derivative, 1-(3,5-dichlorophenyl)-3,4-dihalobutanol.

Hydrohalogenation: The reaction with hydrogen halides (e.g., HBr, HCl) is expected to follow Markovnikov's rule, where the hydrogen atom adds to the terminal carbon (C4) and the halide adds to the more substituted carbon (C3), yielding 1-(3,5-dichlorophenyl)-3-halobutanol.

Hydration: Acid-catalyzed hydration of the double bond, in accordance with Markovnikov's rule, would lead to the formation of a diol, 1-(3,5-dichlorophenyl)butane-1,3-diol.

While the terminal alkene in this compound is a potential dienophile for Diels-Alder reactions, its reactivity is generally low due to the lack of activating electron-withdrawing groups. To participate effectively in a [4+2] cycloaddition, it would typically require a highly reactive diene. The presence of the hydroxyl group, however, could influence the stereochemical outcome of such a reaction through hydrogen bonding with the diene or a Lewis acid catalyst.

Olefin Metathesis and Cross-Coupling Strategies

The terminal alkene functionality in this compound makes it a prime candidate for olefin metathesis reactions. This powerful carbon-carbon bond-forming methodology, which earned its pioneers the Nobel Prize in Chemistry in 2005, allows for the redistribution of alkene fragments.

Ring-Closing Metathesis (RCM): If derivatized with another terminal alkene, intramolecular RCM could be employed to construct cyclic structures.

Cross-Metathesis (CM): The intermolecular reaction with other olefins, known as cross-metathesis, offers a route to a diverse array of derivatives. The reaction is typically driven forward by the formation of volatile ethylene (B1197577) gas. Commonly used catalysts for these transformations include well-defined ruthenium-based complexes like Grubbs' catalysts (first and second generation) and Schrock's molybdenum catalysts.

The general scheme for cross-metathesis is as follows:

| Reactant A | Reactant B | Catalyst | Product(s) |

| This compound | Alkene (R-CH=CH₂) | Grubbs' or Schrock's Catalyst | Substituted alkene + Ethylene |

Epoxidation and Dihydroxylation

The electron-rich double bond of the butenyl group is susceptible to oxidation reactions, primarily epoxidation and dihydroxylation.

Epoxidation: The conversion of the alkene to an epoxide can be achieved using various reagents, such as peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). Other methods include catalytic systems involving transition metals and oxidants like hydrogen peroxide. The resulting epoxide is a versatile intermediate for further synthetic manipulations.

Dihydroxylation: The syn- or anti-dihydroxylation of the double bond would yield the corresponding diol. Sharpless asymmetric dihydroxylation, for instance, could potentially be employed to introduce chirality in a controlled manner.

Reactions of the Dichlorophenyl Moiety

The 3,5-dichlorophenyl group presents opportunities for transformations at both the aromatic ring and the carbon-halogen bonds.

Electrophilic Aromatic Substitution on the Dichlorophenyl Ring

The two chlorine atoms on the phenyl ring are deactivating, electron-withdrawing groups. They direct incoming electrophiles to the positions meta to themselves (C2, C4, and C6). However, due to steric hindrance from the substituted butenol (B1619263) side chain, substitution at the C4 position might be favored. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. These reactions typically require strong Lewis acid catalysts.

Metal-Catalyzed Cross-Coupling Reactions at Aryl Halide Positions

The carbon-chlorine bonds on the phenyl ring are suitable handles for metal-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-heteroatom bond formation. Palladium-catalyzed reactions are particularly prevalent. Reactions such as Suzuki-Miyaura (using boronic acids), Negishi (using organozinc reagents), Stille (using organotin reagents), and Hiyama (using organosilicon reagents) could be employed to introduce new carbon-based substituents at the positions of the chlorine atoms.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base | Aryl-substituted derivative |

| Negishi | R-ZnX | Pd or Ni catalyst | Aryl-substituted derivative |

| Hiyama | R-SiR'₃ | Pd catalyst, Fluoride source | Aryl-substituted derivative |

Mechanistic Investigations of Key Transformations

While specific mechanistic studies for reactions involving this compound are not available, the mechanisms of the aforementioned transformations are well-established.

Elucidation of Reaction Mechanisms

Olefin Metathesis: The currently accepted mechanism, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between the metal-carbene catalyst and the alkene. This intermediate then undergoes a retro-[2+2] cycloaddition to yield the product alkene and regenerate the metal-carbene catalyst for the next cycle.

Electrophilic Aromatic Substitution: This proceeds via a two-step mechanism. First, the electrophile attacks the π-system of the aromatic ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. In the second step, a base removes a proton from the carbon bearing the electrophile, restoring aromaticity.

Metal-Catalyzed Cross-Coupling: The catalytic cycle for palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition of the aryl halide to the low-valent metal center, transmetalation of the organometallic coupling partner, and reductive elimination to form the final product and regenerate the catalyst.

Transition State Analysis and Reaction Energetics

Due to the absence of specific research on this compound, a detailed analysis of its transition states and reaction energetics cannot be provided at this time. The scientific community has not yet published the necessary computational or experimental data to construct a thorough and accurate account of this aspect of its chemical reactivity.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.

The ¹H and ¹³C NMR spectra of 1-(3,5-Dichlorophenyl)but-3-en-1-ol provide a complete map of its carbon-hydrogen framework. Spectra are typically recorded in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), with chemical shifts referenced to tetramethylsilane (B1202638) (TMS). rsc.org

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum reveals distinct signals for each type of proton in the molecule. The aromatic region for the 3,5-dichlorophenyl group is expected to show two signals: a signal for the two equivalent protons at the C-2' and C-6' positions and a signal for the proton at the C-4' position. The proton attached to the carbinol center (H-1) would appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons (H-2). The terminal vinyl group gives rise to complex multiplets for the protons at C-3 and C-4, a characteristic feature of allylic systems. The hydroxyl proton (-OH) typically appears as a broad singlet, the chemical shift of which can be concentration and temperature-dependent.

Carbon (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum displays a single peak for each unique carbon atom. For this compound, ten distinct signals are expected. The carbon atoms of the dichlorophenyl ring appear in the aromatic region (typically 120-150 ppm), with the carbons bearing chlorine atoms (C-3' and C-5') shifted downfield. The carbinol carbon (C-1) resonates in the range of 70-80 ppm. The allylic methylene carbon (C-2) is found further upfield, while the vinyl carbons (C-3 and C-4) appear between 115 and 140 ppm. rsc.org Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups. magritek.com

A specific set of ¹³C NMR data reported for a compound with the molecular formula C₁₀H₁₀Cl₂O, consistent with this compound, is provided in the table below. rsc.org

Table 1: ¹³C NMR Chemical Shift Assignments for C₁₀H₁₀Cl₂O in CDCl₃ Data sourced from a compound matching the molecular formula of this compound. rsc.org

| Assignment | Chemical Shift (δ) in ppm |

|---|---|

| C-1' (Quaternary) | 142.8 |

| C-3 (Vinyl CH) | 134.4 |

| C-3'/C-5' (Quaternary, C-Cl) | 132.8 |

| C-2'/C-6' (Aromatic CH) | 128.9 |

| C-4' (Aromatic CH) | 127.8 |

| C-Ar (Unassigned) | 127.4 |

| C-Ar (Unassigned) | 121.9 |

| C-4 (Vinyl CH₂) | 118.8 |

| C-1 (Carbinol CH-OH) | 71.9 |

| C-2 (Allylic CH₂) | 42.2 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's constitution.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions, typically through two or three bonds. youtube.com For this compound, a COSY spectrum would show a cross-peak connecting the carbinol proton (H-1) with the methylene protons (H-2). Further correlations would be observed between the H-2 protons and the vinyl proton H-3, and between H-3 and the terminal vinyl protons (H-4). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). youtube.com An HSQC spectrum allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, and often more easily assigned, proton signal from the ¹H NMR spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). youtube.com This is crucial for connecting different fragments of the molecule. For instance, HMBC would show correlations from the carbinol proton (H-1) to the aromatic carbons C-1', C-2', and C-6', as well as to the vinyl carbon C-3, thereby confirming the connection between the butenol (B1619263) chain and the dichlorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This technique is particularly powerful for determining stereochemistry and conformational preferences in a molecule.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

O-H Stretch: A broad and strong absorption band is expected in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group's stretching vibration.

C-H Stretches: Aromatic and vinyl C-H stretching vibrations typically appear above 3000 cm⁻¹. Aliphatic C-H stretches for the methylene group occur just below 3000 cm⁻¹.

C=C Stretch: The stretching vibration of the terminal alkene double bond gives rise to a medium-intensity band around 1640 cm⁻¹. Aromatic ring C=C stretching vibrations result in several bands in the 1600-1450 cm⁻¹ region.

C-O Stretch: The carbinol C-O stretching vibration is expected to produce a strong band in the 1200-1000 cm⁻¹ range.

C-Cl Stretch: The C-Cl stretching vibrations typically appear in the fingerprint region, generally between 800 and 600 cm⁻¹.

Out-of-Plane Bending: The =C-H out-of-plane bending (wagging) vibrations of the vinyl group are strong and characteristic, appearing in the 1000-900 cm⁻¹ region. rsc.org

Raman spectroscopy provides complementary information. It is particularly sensitive to symmetric, non-polar bonds, which may be weak or absent in the IR spectrum, such as the C=C double bond.

Table 2: Characteristic IR Absorption Frequencies for 1-(Dichlorophenyl)but-3-en-1-ol Analogues Data based on values for 1-(2,6-Dichlorophenyl)-but-3-en-1-ol. rsc.org

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch | ~3575, 3422 | Strong, Broad |

| Aromatic/Vinyl C-H stretch | ~3077 | Medium |

| Aliphatic C-H stretch | ~2977, 2923 | Medium |

| C=C stretch (alkene) | ~1640 | Medium |

| C=C stretch (aromatic) | ~1562, 1434 | Medium-Strong |

| C-O stretch | ~1084, 1044 | Strong |

| =C-H bend (out-of-plane) | ~993, 918 | Strong |

| C-Cl stretch | ~772 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool capable of measuring the mass of a molecule with very high accuracy (typically to within 5 ppm). europa.eu This precision allows for the determination of the exact mass and, consequently, the unambiguous elemental formula of the compound. nih.gov For this compound (C₁₀H₁₀Cl₂O), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass to the calculated theoretical value.

The theoretical monoisotopic mass of C₁₀H₁₀³⁵Cl₂O is 216.01087 Da. A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of the molecular ion [M]⁺ or protonated molecule [M+H]⁺, arising from the presence of two chlorine atoms. The natural abundance of chlorine isotopes is approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl. This results in a distinctive cluster of peaks with an intensity ratio of approximately 9:6:1 for the [M], [M+2], and [M+4] ions, respectively, providing strong evidence for the presence of two chlorine atoms in the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not publicly available, analysis of related structures containing the 3,5-dichlorophenyl moiety allows for a reasoned prediction of its solid-state conformation. rsc.org

In the crystalline form, molecules of this compound would be expected to pack in a manner that maximizes stabilizing intermolecular interactions. Key features would likely include:

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor. It is anticipated that strong intermolecular hydrogen bonds would form between the hydroxyl groups of adjacent molecules, creating chains or more complex networks.

Halogen Bonding: The chlorine atoms on the phenyl ring can act as halogen bond donors, interacting with electron-rich atoms on neighboring molecules.

π-π Stacking: The aromatic dichlorophenyl rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

| Parameter | Expected Value |

| C-Cl Bond Length | ~1.74 Å |

| C-C (aromatic) Bond Length | ~1.39 Å |

| C-C-C (aromatic) Bond Angle | ~120° |

These values are approximations based on related crystal structures and may differ in the actual structure of this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Assignment

Circular dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical features of chiral molecules. youtube.com It measures the differential absorption of left and right circularly polarized light, which is non-zero for chiral compounds. For this compound, which possesses a stereogenic center at the carbinol carbon, CD spectroscopy is an invaluable tool for determining both its enantiomeric purity and its absolute configuration. rsc.orgnih.govmdpi.com

The 3,5-dichlorophenyl group serves as a chromophore that absorbs in the UV region. When this chromophore is in proximity to the chiral center, its electronic transitions become optically active, giving rise to a characteristic CD spectrum, often referred to as a Cotton effect. nih.gov The sign and magnitude of the Cotton effect can be correlated with the absolute configuration of the stereocenter.

To determine the absolute configuration, one could employ several methods:

Exciton-Coupled Circular Dichroism (ECCD): By introducing a second chromophore through derivatization of the hydroxyl group, the spatial relationship between the two chromophores can be determined from the resulting bisignate Cotton effect, which in turn reveals the absolute configuration. nih.gov

Comparison with Analogs: The CD spectrum of an enantiomerically pure sample of this compound can be compared to that of structurally similar chiral alcohols with known absolute configurations.

Quantum Chemical Calculations: Theoretical calculations of the CD spectrum for both the (R) and (S) enantiomers can be performed and compared with the experimental spectrum to assign the absolute configuration.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Geometry Optimization and Conformational Analysis

Without dedicated studies, the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles of 1-(3,5-Dichlorophenyl)but-3-en-1-ol, remains undetermined. The conformational landscape, which would identify the most stable three-dimensional arrangements of the molecule, is also unknown.

Electronic Structure and Bonding Analysis (e.g., NBO, Bader Analysis)

An analysis of the electronic structure through methods like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM, or Bader analysis) has not been reported. Such an analysis would provide insights into charge distribution, hyperconjugative interactions, and the nature of chemical bonds within the molecule.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound have not been calculated. This information is crucial for predicting the molecule's reactivity, as the HOMO and LUMO are key players in chemical reactions.

Reaction Mechanism Modeling

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Studies

There are no published studies on the mechanisms of reactions involving this compound. Consequently, the geometries of transition states and the reaction pathways confirmed by IRC calculations are not available.

Kinetic and Thermodynamic Parameters (Activation Energies, Reaction Enthalpies)

The activation energies and reaction enthalpies, which are critical for understanding the feasibility and rates of chemical reactions, have not been computationally determined for any transformation of this compound.

Spectroscopic Property Prediction

The prediction of spectroscopic properties through computational methods has become a standard practice in chemical research. By employing quantum mechanical calculations, it is possible to simulate the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra of a molecule. These predictions are crucial for assigning experimental spectra, identifying unknown compounds, and understanding the electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Computational NMR prediction is a vital tool for structural elucidation. bohrium.com Methods like Density Functional Theory (DFT) are commonly used to calculate the NMR shielding constants, which are then converted into chemical shifts. nih.gov For this compound, calculations would typically be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger). nih.gov To achieve higher accuracy, it is often necessary to account for the presence of a solvent, typically by using a polarizable continuum model (PCM). github.ionih.gov

A key challenge in predicting the NMR spectrum for a flexible molecule like this is the need to consider multiple conformations. nih.gov The predicted chemical shifts for each stable conformer are averaged, weighted by their Boltzmann population, to yield the final predicted spectrum. github.io Machine learning approaches have also emerged as a powerful tool for the rapid and accurate prediction of ¹H NMR chemical shifts. nih.gov

Below is a table of hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a DFT approach.

Table 1: Predicted NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH-OH (C1) | ~4.9 - 5.1 | ~70 - 75 |

| CH₂ (C2) | ~2.5 - 2.7 | ~42 - 46 |

| CH= (C3) | ~5.8 - 6.0 | ~134 - 138 |

| =CH₂ (C4) | ~5.1 - 5.3 | ~118 - 122 |

| Ar-C1' | - | ~145 - 148 |

| Ar-C2'/C6' | ~7.3 - 7.4 | ~125 - 128 |

| Ar-C3'/C5' | - | ~135 - 137 |

| Ar-C4' | ~7.2 - 7.3 | ~122 - 125 |

Infrared (IR) Spectroscopy:

Theoretical IR spectra are typically calculated using DFT methods, which can predict vibrational frequencies and their corresponding intensities. doi.orgresearchgate.net These calculations are performed on the optimized geometry of the molecule. A frequency scaling factor is often applied to the calculated values to correct for anharmonicity and limitations in the theoretical method, improving agreement with experimental data. researchgate.net

For this compound, the predicted IR spectrum would show characteristic peaks for the O-H stretch of the alcohol, the C-H stretches of the aromatic and vinyl groups, the C=C stretching of the vinyl and aromatic moieties, and the C-O stretching of the alcohol. libretexts.org

Table 2: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H | Stretching | ~3600 - 3400 | Medium-Broad |

| C-H (Aromatic) | Stretching | ~3100 - 3000 | Medium |

| C-H (Vinyl) | Stretching | ~3080 - 3020 | Medium |

| C=C (Aromatic) | Stretching | ~1600, ~1470 | Medium |

| C=C (Vinyl) | Stretching | ~1640 | Medium-Weak |

| C-O | Stretching | ~1100 - 1000 | Strong |

| C-Cl | Stretching | ~800 - 600 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis absorption spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comresearchgate.net The choice of functional and the inclusion of a solvent model are critical for obtaining accurate predictions. mdpi.commdpi.com The predicted spectrum for this compound would be dominated by π → π* transitions within the dichlorophenyl chromophore.

Table 3: Predicted UV-Vis Absorption

| Electronic Transition | Predicted λmax (nm) | Key Orbitals Involved |

|---|---|---|

| π → π | ~210 - 220 | HOMO → LUMO |

| π → π | ~265 - 275 | HOMO-1 → LUMO |

Molecular Dynamics and Simulation Studies for Conformational Space Exploration

The flexibility of this compound arises from the rotation around the single bonds, particularly the C1-C2 bond and the bond connecting the chiral carbon to the phenyl ring. Exploring the conformational space of such a molecule is crucial for understanding its chemical behavior and its interactions with other molecules. mun.canih.gov

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. nih.govnih.gov An MD simulation models the atomic motions over time by integrating Newton's equations of motion. mun.ca This allows for the exploration of the potential energy surface of the molecule, revealing the most stable and populated conformations. mdpi.commdpi.com

For this compound, an MD simulation, often performed in a simulated solvent environment, would track the torsional angles that define the molecule's shape. mdpi.com Analysis of the simulation trajectory can identify low-energy conformational states and the energy barriers between them. nih.govresearchgate.net This information is critical for accurately calculating average properties, such as NMR chemical shifts, and for understanding how the molecule might bind to a receptor or enzyme active site. nih.govfrontiersin.orgmdpi.com

Synthetic Utility and Application As a Chemical Precursor

Role as a Synthetic Intermediate for Complex Molecule Synthesis

The inherent reactivity of the hydroxyl and vinyl groups in 1-(3,5-dichlorophenyl)but-3-en-1-ol makes it an adept intermediate for the synthesis of more intricate molecules. The secondary alcohol can undergo a variety of reactions, including oxidation to the corresponding ketone, esterification, and etherification. These transformations allow for the introduction of new functional groups and the extension of the carbon skeleton.

For instance, the synthesis of complex pharmaceutical intermediates often involves the coupling of multiple building blocks. A notable example, though involving a different dichlorophenyl derivative, is the synthesis of a potent and selective positive allosteric modulator of the human dopamine (B1211576) D1 receptor, LY3154207. acs.org The synthesis of this complex molecule involved a sequence of reactions including an amide coupling and a Grignard addition to form a key alcohol intermediate, highlighting a potential pathway where a molecule like this compound could serve as a crucial starting material. acs.org

The alkene functionality can participate in a wide range of addition reactions, such as hydrogenation, halogenation, and epoxidation, further expanding its synthetic utility. These reactions can introduce new stereocenters and functional groups, paving the way for the synthesis of a diverse array of target molecules.

Derivatives and Analogues with Modified Reactivity or Properties

The modification of this compound can lead to a host of derivatives and analogues with tailored reactivity and properties. The dichlorophenyl group, for example, can influence the electronic properties of the molecule and can be a site for further functionalization through aromatic substitution reactions, although the deactivating nature of the chlorine atoms makes this challenging.

The hydroxyl group is a prime site for derivatization. Esterification or etherification can alter the molecule's solubility, lipophilicity, and steric hindrance, which can be crucial for its application in various synthetic contexts. For example, the synthesis of related triazene (B1217601) compounds, such as 1-(3,5-Dichlorophenyl)-3-(2-methoxyphenyl)triaz-1-ene, demonstrates how the dichlorophenyl moiety can be incorporated into larger, more complex structures with distinct properties. nih.gov

Furthermore, analogues can be synthesized by varying the substituents on the phenyl ring or by modifying the butenyl side chain. For instance, the synthesis of related compounds like 1-(3,5-Dichlorophenyl)propan-1-ol and 3-(3,5-Dichlorophenyl)propan-1-ol indicates the accessibility of a range of structurally similar compounds that could exhibit different biological activities or serve as precursors for different classes of molecules. bldpharm.combldpharm.com

Below is a table of some related dichlorophenyl compounds that highlight the potential for generating a library of derivatives.

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 1-(3,5-Dichlorophenyl)propan-1-ol | 1343855-95-7 | C9H10Cl2O |

| 3-(3,5-Dichlorophenyl)propan-1-ol | 95333-96-3 | C9H10Cl2O |

| 3-(3,5-Dichlorophenyl)acrylaldehyde | 1240489-53-5 | C9H6Cl2O |

| [3-(3,5-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] 2,2-dimethylbutanoate | Not Available | C21H24Cl2O4 |

Applications in Catalyst Development or Ligand Design

From a purely chemical perspective, the structural features of this compound suggest its potential use in catalyst development or as a ligand for metal-catalyzed reactions. The presence of both a "hard" oxygen donor (from the alcohol) and a "soft" π-system (from the alkene) could allow it to act as a bidentate ligand for certain transition metals.

The dichlorophenyl group can also play a role in tuning the electronic and steric properties of a potential catalyst system. While direct applications of this specific molecule in catalysis are not yet widely reported, the principles of ligand design suggest its potential. For example, in the synthesis of 2-nitrodiphenylamine, various aromatic amines and phenylboronic acids are coupled in the presence of a copper-based catalyst, demonstrating the importance of substituted phenyl rings in catalytic processes. chemicalbook.com The electronic nature of the dichlorophenyl group in this compound could be leveraged to modulate the activity and selectivity of a metal center in a similar fashion.

Integration into Convergent and Divergent Synthetic Pathways

The bifunctional nature of this compound makes it an ideal candidate for both convergent and divergent synthetic strategies.

In a convergent synthesis , the molecule can be prepared as a key fragment and then coupled with other complex fragments to assemble the final target molecule. Its distinct reactive sites—the alcohol and the alkene—can be selectively addressed to facilitate stepwise coupling reactions.

In a divergent synthesis , this compound can serve as a common intermediate from which a library of related compounds can be generated. By selectively reacting either the hydroxyl group or the double bond, a wide range of structurally diverse molecules can be accessed. For example, the synthesis of hydroxycitronellal, a valuable fragrance ingredient, can proceed through various synthetic routes starting from citronellal (B1669106) or citronellol, showcasing how a single precursor can be transformed into multiple products. chemicalbook.com Similarly, this compound could be a starting point for a variety of small molecules with potential applications in medicinal chemistry or materials science.

Future Research Directions and Challenges

Exploration of Novel Catalytic Systems for Stereoselective Synthesis

The creation of the specific enantiomer of 1-(3,5-Dichlorophenyl)but-3-en-1-ol is paramount for its use in agrochemicals. This requires highly selective asymmetric synthesis methods. The primary route to this compound is the allylation of 3,5-dichlorobenzaldehyde (B167965). Future research will focus on developing novel catalytic systems to improve this key transformation.

The design of new chiral catalysts is a major goal for organic chemists seeking to create carbon-carbon bonds with high enantioselectivity. miami.edu Research into novel chiral catalysts, such as those based on previously unexplored azahelicenes, has shown promise in various asymmetric reactions. miami.edu The development of new heterogeneous chiral catalysts, for instance, using proline-derived ligands immobilized on mesoporous silica (B1680970), has been explored for asymmetric additions to aldehydes. rsc.org The enantioselectivity of such systems can be highly dependent on factors like the pore size of the silica support. rsc.org

For the synthesis of homoallylic alcohols, strategies involving dual catalysis systems, such as photoredox cobalt and titanium catalysis for aldehyde crotylation, have achieved excellent regio- and diastereoselectivity. organic-chemistry.org Another promising avenue is the use of cobalt-catalyzed protocols that allow for the stereoselective formation of nucleophilic allyl-Co(II) complexes, which then add to aldehydes to produce a diverse range of enantioenriched homoallylic alcohols. organic-chemistry.org

Table 1: Comparison of Catalytic Approaches for Asymmetric Aldehyde Allylation

| Catalytic System | Key Features | Potential Advantages |

| Chiral Azahelicene N-Oxides | Lewis base catalysts used for asymmetric allylation. | High enantioselectivity; applicable to a range of substrates. miami.edu |

| Immobilized Proline Ligands | Heterogeneous catalysts on mesoporous silica. | Catalyst recyclability; pore size can tune selectivity. rsc.org |

| Dual Photoredox Catalysis | Combines multiple metal catalysts (e.g., Co, Ti). | High regio- and diastereoselectivity; uses simple dienes. organic-chemistry.org |

| Chiral Aminophenol-Boryl Catalysts | Proton-activated for enantioselective addition. | Enables use of terminal alkenes followed by cross-metathesis. nih.gov |

| B-Allyldiisopinocampheylborane | Chiral borane (B79455) reagent derived from inexpensive α-pinene. | High enantioselectivity; reagent's facial selectivity often overrides the aldehyde's. harvard.edu |

Development of Sustainable and Green Chemistry Approaches for Production

The pharmaceutical and agrochemical industries are increasingly focused on sustainability, driven by the need to reduce waste and environmental impact. gcande.org The principles of green chemistry, such as using renewable feedstocks, safer solvents, and energy-efficient processes, are central to the future production of this compound. rsc.orgmdpi.com

Key green chemistry strategies applicable to its synthesis include:

Biocatalysis : The use of enzymes, such as lipases, can offer highly selective transformations under mild, aqueous conditions, eliminating the need for harsh reagents. ijpsjournal.com For example, the dynamic kinetic resolution of homoallylic alcohols using Candida antarctica lipase (B570770) B is a known method for producing enantiopure acetates that can be converted to the desired alcohol.

Solvent-Free Reactions : Techniques like microwave-assisted synthesis can be performed without solvents, significantly reducing waste and energy consumption due to rapid heating. ijpsjournal.comresearchgate.net

Renewable Feedstocks : While the dichlorophenyl moiety is derived from petrochemical sources, research into creating other parts of the molecule or related fungicides from renewable materials like furfural (B47365) is an active area. rsc.org

Flow Chemistry : Continuous manufacturing processes can offer better control over reaction parameters, improve safety, and reduce waste compared to traditional batch processing.

The environmental impact factor (E-factor), which measures the kilograms of waste produced per kilogram of product, is a key metric. Fine chemical and pharmaceutical production traditionally has very high E-factors, highlighting the urgent need for greener processes. gcande.org

Investigation of Advanced Derivatization Strategies for Enhanced Synthetic Versatility

Once synthesized, this compound is a versatile building block. Its two reactive functional groups—the secondary alcohol and the terminal alkene—allow for a wide range of subsequent transformations. Advanced derivatization strategies can expand its use in creating a diverse library of compounds for biological screening.

Alcohol Group Modification : The hydroxyl group can be readily converted into esters or ethers. For example, enantiopure homoallylic acetates can be formed via dynamic kinetic resolution and subsequently hydrolyzed.

Alkene Group Modification : The terminal double bond is a handle for numerous reactions.

Ring-Closing Metathesis : After esterification with a suitable partner like acryloyl chloride, ring-closing metathesis can be used to form heterocyclic structures such as 5,6-dihydropyran-2-ones.

Cross-Coupling Reactions : A powerful strategy involves a stereoretentive cross-metathesis to create a Z-alkenyl halide from the terminal alkene, which then serves as a versatile point for diversification through further catalytic cross-coupling reactions. nih.gov

Dehydroxylative Cross-Coupling : Novel methods allow for the direct coupling of allylic alcohols with electron-deficient olefins, providing a direct route for three-carbon homologation. acs.org

These derivatization strategies are crucial for exploring the structure-activity relationships of new potential agrochemicals or pharmaceuticals derived from this core structure.

Application of Machine Learning and AI in Retrosynthetic Planning and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis. rjptonline.org These computational tools can assist in designing more efficient synthetic routes and predicting the outcomes of unknown reactions, which is highly relevant for a specialized intermediate like this compound.

Retrosynthesis Prediction : For decades, computer-aided synthesis design has aimed to help chemists plan synthetic routes by breaking down a target molecule into simpler, available precursors. nih.govacs.org Modern AI-driven platforms can automatically learn from vast reaction databases to propose novel and viable synthetic pathways. engineering.org.cnsubstack.com These tools can integrate data on building block availability and cost to optimize routes, potentially reducing synthesis steps by 20% to 70%. chemical.ai

Reaction Outcome Prediction : A significant challenge in synthesis is that proposed reactions often fail in the lab. mit.edu Machine learning models are being developed to predict the major product of a reaction by ranking a list of plausible candidates. acs.orgmit.edu By representing reactions in a way that emphasizes the chemical transformation, neural networks can achieve high accuracy in predicting the correct outcome. mit.edunih.gov For instance, some models can predict the major product with over 70% top-1 accuracy. mit.edunih.gov

Site- and Regioselectivity Prediction : Computational tools, particularly those using machine learning, are becoming adept at predicting the site- and regioselectivity of organic reactions, a critical aspect of synthesis planning. rsc.org

The integration of AI can accelerate the discovery of optimized synthetic routes for this compound and its derivatives, suggesting novel catalysts or reaction conditions that a human chemist might not consider. acs.org

Q & A

Q. What are the recommended synthetic routes for 1-(3,5-Dichlorophenyl)but-3-en-1-ol, and how can reaction conditions be optimized?

The compound can be synthesized via Friedel-Crafts alkylation or aldol condensation using 3,5-dichlorophenyl precursors. Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature control (0–25°C), and catalyst selection (e.g., Lewis acids like AlCl₃ or Brønsted acids). Optimization should focus on minimizing side reactions such as dihalogenation or over-alkylation, which are common with electron-deficient aryl groups . For stereochemical control in the but-3-en-1-ol moiety, chiral catalysts or enantioselective reduction of ketone intermediates may be employed .

Q. How should researchers characterize the structural and electronic properties of this compound?

Use a combination of:

- NMR : H and C NMR to confirm the presence of the dichlorophenyl group (δ 7.2–7.5 ppm for aromatic protons) and the allylic alcohol (δ 4.3–4.6 ppm for the hydroxyl-bearing carbon).

- FT-IR : Peaks at 3300–3500 cm (O–H stretch) and 1600–1650 cm (C=C stretch).

- Mass Spectrometry : High-resolution MS to verify molecular weight (C₁₀H₁₀Cl₂O, exact mass 216.01 g/mol) and fragmentation patterns.

- X-ray Crystallography : For definitive stereochemical assignment, though crystallization may require derivatization due to the compound’s liquid state .

Q. What safety precautions are critical when handling this compound in the lab?

- Toxicity : Chlorinated phenols and their derivatives are associated with hepatotoxicity and neurotoxicity. Use PPE (gloves, goggles, lab coats) and work in a fume hood .

- Reactivity : The allylic alcohol moiety may undergo dehydration under acidic conditions; avoid prolonged exposure to strong acids .

- Disposal : Follow EPA guidelines for halogenated organic waste (incineration with scrubbing for HCl removal) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations can model:

- Electrophilic Reactivity : Electron-deficient aryl rings may undergo nucleophilic substitution at the para position.

- Conformational Flexibility : The butenol chain’s rotational barriers (e.g., gauche vs. anti conformers) influence hydrogen-bonding interactions.

- Solvent Effects : PCM (Polarizable Continuum Model) simulations to predict solvation energies in polar aprotic solvents .

Q. What strategies resolve contradictions in bioactivity data for this compound?

- Metabolite Profiling : Use LC-MS/MS to identify oxidation products (e.g., epoxides or diols) that may confound activity assays.

- Receptor Modeling : Molecular docking studies to assess interactions with targets like G-protein-coupled receptors (GPCRs), where steric clashes with the dichlorophenyl group may explain variability .

- Batch Analysis : Ensure synthetic consistency via HPLC purity checks (>98%) to rule out impurities as confounding factors .

Q. How can the compound’s environmental persistence be evaluated?

- Biodegradation Assays : OECD 301F tests to measure mineralization rates in aqueous systems.

- Photolysis Studies : Monitor UV-induced degradation products (e.g., dechlorinated species) using GC-MS.

- QSAR Models : Predict bioaccumulation potential based on logP (estimated ~3.2) and molecular volume .

Q. What experimental designs are suitable for studying its stereochemical impact on biological activity?

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers.

- Enantioselective Synthesis : Employ Sharpless epoxidation or enzymatic reduction (e.g., ketoreductases) to produce single stereoisomers.

- Biological Testing : Compare IC₅₀ values of enantiomers in cell-based assays (e.g., cytotoxicity or enzyme inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.